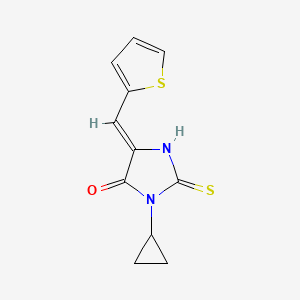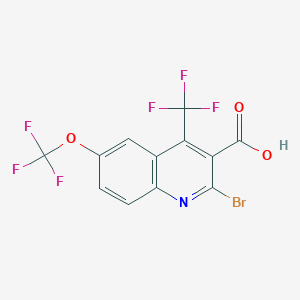
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Vue d'ensemble
Description
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid, also known as BTQCA, is a chemical compound used in scientific research. It is a quinoline derivative with a trifluoromethyl group and a trifluoromethoxy group attached to its structure. BTQCA has been found to have various applications in the field of medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline Derivatives Synthesis : The synthesis of 4-(trifluoromethyl)quinoline derivatives involves the condensation of Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to produce 4-trifluoromethyl-2-quinolinones. These compounds can then be transformed into various other derivatives including 2-bromo-4-(trifluoromethyl)quinolines and related carboxylic acids through controlled chemical reactions (Lefebvre et al., 2003).
Steric Pressure and Molecular Interactions : Research has shown that the trifluoromethyl group can act as both an emitter and transmitter of steric pressure in chemical reactions. This is evident in compounds such as 2-bromo-4-(trifluoromethyl)quinoline, where the introduction of specific substituents affects the molecule's reactivity and interaction with bases (Schlosser et al., 2006).
Applications in Organic Chemistry
Functionalization and Metalation : The trifluoromethyl group in quinolines facilitates selective metalation and functionalization at various positions on the quinoline ring. This opens up pathways for creating a range of regioisomerically pure trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids, which are important in organic synthesis (Schlosser & Marull, 2003).
New Compound Synthesis : The study and synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one showcase the versatility of trifluoromethyl groups in creating diverse organic compounds. These novel derivatives have potential applications in various fields of chemistry (Didenko et al., 2015).
Propriétés
IUPAC Name |
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF6NO3/c13-9-7(10(21)22)8(11(14,15)16)5-3-4(23-12(17,18)19)1-2-6(5)20-9/h1-3H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRFUSRVTYCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)


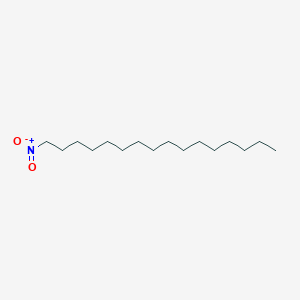
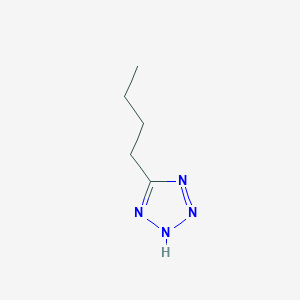
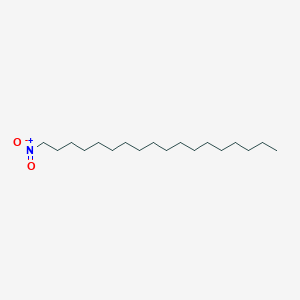


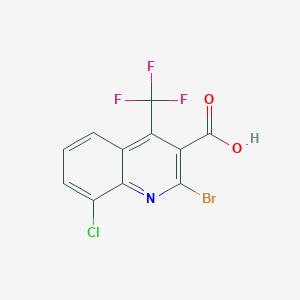
![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)
